molecular formula C5H9FO3S B12536397 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione CAS No. 652143-83-4

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B12536397
CAS No.: 652143-83-4
M. Wt: 168.19 g/mol
InChI Key: CZICVCLNEIIAIV-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione is a fluorinated organic compound that has garnered significant interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The fluoromethyl group can modulate the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors. This modulation can lead to changes in metabolic stability, bioavailability, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated oxathiane derivatives and fluoromethylated organic molecules. Examples include:

Uniqueness

What sets 3-(Fluoromethyl)-1,2lambda~6~-oxathiane-2,2-dione apart from similar compounds is its specific fluoromethyl group, which imparts unique physicochemical properties. These properties include increased metabolic stability and altered reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

652143-83-4

Molecular Formula

C5H9FO3S

Molecular Weight

168.19 g/mol

IUPAC Name

3-(fluoromethyl)oxathiane 2,2-dioxide

InChI

InChI=1S/C5H9FO3S/c6-4-5-2-1-3-9-10(5,7)8/h5H,1-4H2

InChI Key

CZICVCLNEIIAIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)OC1)CF

Origin of Product

United States

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